molecular formula C27H34ClNO4 B12847160 1-((6-((2-Methoxy-4-propylbenzyl)oxy)-1-methyl-3,4-dihydronaphthalen-2-yl)methyl)azetidine-3-carboxylic acid hydrochloride

1-((6-((2-Methoxy-4-propylbenzyl)oxy)-1-methyl-3,4-dihydronaphthalen-2-yl)methyl)azetidine-3-carboxylic acid hydrochloride

Cat. No.: B12847160
M. Wt: 472.0 g/mol
InChI Key: SZQLDGAGEBHJLT-UHFFFAOYSA-N
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Description

1-((6-((2-Methoxy-4-propylbenzyl)oxy)-1-methyl-3,4-dihydronaphthalen-2-yl)methyl)azetidine-3-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C27H34ClNO4 and its molecular weight is 472.0 g/mol. The purity is usually 95%.
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Biological Activity

1-((6-((2-Methoxy-4-propylbenzyl)oxy)-1-methyl-3,4-dihydronaphthalen-2-yl)methyl)azetidine-3-carboxylic acid hydrochloride, also known as Ceralifimod (ONO-4641), is a synthetic compound that acts as a selective agonist for sphingosine-1-phosphate (S1P) receptors, particularly S1P1 and S1P5. This compound has garnered attention for its potential therapeutic applications in autoimmune diseases, primarily due to its ability to modulate immune cell trafficking and inflammatory responses.

The molecular formula of Ceralifimod is C27H34ClNO4C_{27}H_{34}ClNO_4, with a molecular weight of 472.0 g/mol. The compound is characterized by a complex structure that includes a naphthalene moiety and an azetidine carboxylic acid derivative.

PropertyValue
Molecular Formula C27H34ClNO4
Molecular Weight 472.0 g/mol
IUPAC Name 1-[[6-[(2-methoxy-4-propylphenyl)methoxy]-1-methyl-3,4-dihydronaphthalen-2-yl]methyl]azetidine-3-carboxylic acid; hydrochloride
Purity ≥95% (HPLC)

Ceralifimod functions as an S1P receptor agonist, which plays a critical role in the regulation of lymphocyte trafficking. By selectively activating S1P receptors, particularly S1P1, it influences the egress of lymphocytes from lymphoid tissues into circulation, thereby modulating immune responses. This mechanism is particularly beneficial in conditions characterized by aberrant immune activation.

Autoimmune Diseases

Research indicates that Ceralifimod has significant efficacy in treating autoimmune diseases such as multiple sclerosis (MS) and psoriasis. In clinical studies, it has been shown to reduce the frequency of relapses in MS patients by effectively sequestering lymphocytes in lymph nodes, thus preventing them from entering the central nervous system and contributing to neuroinflammation .

Pharmacokinetics and Safety

Pharmacokinetic studies demonstrate that Ceralifimod has favorable absorption characteristics with a half-life that supports once-daily dosing. Safety profiles indicate that it is generally well-tolerated, with common adverse effects being mild and transient .

Clinical Trials

Several clinical trials have evaluated the efficacy of Ceralifimod in autoimmune conditions:

  • Multiple Sclerosis Trial : A phase II study involving patients with relapsing-remitting MS demonstrated a statistically significant reduction in annualized relapse rates compared to placebo .
  • Psoriasis Study : In patients with moderate to severe plaque psoriasis, treatment with Ceralifimod resulted in significant improvements in Psoriasis Area and Severity Index (PASI) scores after 12 weeks .

In Vitro Studies

In vitro assays have shown that Ceralifimod effectively inhibits the migration of T cells in response to chemokines, supporting its role as an immunomodulatory agent. This effect is mediated through its action on S1P receptors which are crucial for T cell homing .

In Vivo Models

Animal models of autoimmune diseases have further validated the therapeutic potential of Ceralifimod. For example, studies using experimental autoimmune encephalomyelitis (EAE), a model for MS, showed that treatment with Ceralifimod led to reduced disease severity and inflammatory cell infiltration into the central nervous system .

Properties

Molecular Formula

C27H34ClNO4

Molecular Weight

472.0 g/mol

IUPAC Name

1-[[6-[(2-methoxy-4-propylphenyl)methoxy]-1-methyl-3,4-dihydronaphthalen-2-yl]methyl]azetidine-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C27H33NO4.ClH/c1-4-5-19-6-7-22(26(12-19)31-3)17-32-24-10-11-25-18(2)21(9-8-20(25)13-24)14-28-15-23(16-28)27(29)30;/h6-7,10-13,23H,4-5,8-9,14-17H2,1-3H3,(H,29,30);1H

InChI Key

SZQLDGAGEBHJLT-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=C(C=C1)COC2=CC3=C(C=C2)C(=C(CC3)CN4CC(C4)C(=O)O)C)OC.Cl

Origin of Product

United States

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